molecular formula C12H11N3 B13590218 1-(2-Azidoethyl)naphthalene CAS No. 406953-52-4

1-(2-Azidoethyl)naphthalene

Cat. No.: B13590218
CAS No.: 406953-52-4
M. Wt: 197.24 g/mol
InChI Key: OLJHNVWVUOMRDZ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)naphthalene is an organic compound that features a naphthalene ring substituted with an azidoethyl group. This compound is of interest due to its potential applications in organic synthesis, materials science, and medicinal chemistry. The azido group is known for its versatility in chemical reactions, making this compound a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)naphthalene can be synthesized through a multi-step process starting from commercially available naphthalene derivatives. One common method involves the alkylation of naphthalene with 2-bromoethyl azide under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the azido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Copper(I) catalysts in azide-alkyne cycloaddition reactions (click chemistry).

Major Products:

    Oxidation: Nitroethyl naphthalene derivatives.

    Reduction: Ethylamine naphthalene derivatives.

    Substitution: 1,2,3-Triazole derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Azidoethyl)naphthalene is primarily used as a chemical intermediate in the synthesis of more complex molecules . The compound can be used to create triazole compounds, which have a variety of applications, particularly in medicinal chemistry .

Synthesis of Triazole Compounds
1,2,3-triazole compounds can be synthesized using this compound via a copper-catalyzed azide-alkyne click reaction (CuAAC) . This reaction is high-yielding, regiospecific, and simple to perform under mild conditions .

Antimicrobial Agents
Triazole compounds synthesized from azides, such as this compound, exhibit potential antimicrobial activity . These compounds can be designed to target fungal and bacterial pathogens .

Naphthalene Diimide Derivatives
this compound can be used in the creation of naphthalene diimide derivatives . These derivatives have shown antiproliferative, antitrypanosomal, and antimalarial activity, making them useful in therapy .

  • Synthesis of 1,2,3-Triazole Compounds: this compound was utilized as a building block in the synthesis of 1,2,3-triazole compounds. These compounds were tested for their potential antimicrobial activity .
  • Naphthalene Diimide Sugar Conjugates: this compound derivatives have been used to create novel naphthalene diimide sugar conjugates with antiproliferative, antitrypanosomal, and antimalarial activity .

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

  • 1-(Azidomethyl)naphthalene
  • 1-(2-Azidoethyl)benzene
  • 1-(2-Azidoethyl)-4-methoxybenzene

Uniqueness: 1-(2-Azidoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other azidoethyl compounds. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds and in applications requiring specific reactivity patterns .

Biological Activity

1-(2-Azidoethyl)naphthalene is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a 2-azidoethyl group. The azido group (-N₃) is known for its reactivity, which can facilitate various chemical transformations, including click chemistry reactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. In one investigation, synthesized compounds derived from this compound were tested against a range of bacterial strains. Although many derivatives exhibited limited antimicrobial activity, one compound showed minimal activity against Mycobacterium smegmatis at a concentration of 16 µg/mL .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study focused on the synthesis of related compounds indicated that derivatives exhibited antiproliferative activity, with some compounds showing IC₅₀ values ranging from 34 nM to 134 nM against multiple cancer cell lines . These findings suggest that modifications to the azidoethyl group could enhance the anticancer properties of naphthalene derivatives.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the azido group may interact with biological macromolecules, potentially leading to apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Naphthalene Toxicity

While not directly related to this compound, studies on naphthalene poisoning provide context for understanding the biological implications of naphthalene derivatives. A case report highlighted acute hemolysis and methemoglobinemia following ingestion of naphthalene balls, underscoring the toxicity associated with naphthalene compounds . Such findings emphasize the need for careful evaluation of derivatives like this compound in terms of safety and therapeutic index.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Study Biological Activity Concentration Tested Findings
AntiproliferativeIC₅₀: 34-134 nMStrong activity against cancer cell lines
Antimicrobial16 µg/mLMinimal activity against Mycobacterium smegmatis
Toxicity Case StudyN/AAcute hemolysis and methemoglobinemia from naphthalene ingestion

Properties

CAS No.

406953-52-4

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-(2-azidoethyl)naphthalene

InChI

InChI=1S/C12H11N3/c13-15-14-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

OLJHNVWVUOMRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCN=[N+]=[N-]

Origin of Product

United States

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